molecular formula C6H7BrO2 B8564348 2-Bromo-5-[(methyloxy)methyl]furan

2-Bromo-5-[(methyloxy)methyl]furan

Cat. No.: B8564348
M. Wt: 191.02 g/mol
InChI Key: BWCHWZIVZKSXKJ-UHFFFAOYSA-N
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Description

2-Bromo-5-[(methyloxy)methyl]furan is a brominated furan derivative characterized by a methoxymethyl (-CH₂OCH₃) substituent at the 5-position and a bromine atom at the 2-position of the furan ring. The methoxymethyl group may be introduced via alkylation or etherification steps, as seen in the synthesis of structurally related compounds such as 2-bromo-5-[(trifluoromethoxy)methyl]furan .

Its bromine atom enhances reactivity in cross-coupling reactions, while the methoxymethyl group could improve solubility compared to non-polar analogs.

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

2-bromo-5-(methoxymethyl)furan

InChI

InChI=1S/C6H7BrO2/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3

InChI Key

BWCHWZIVZKSXKJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(O1)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Furan Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Bromo-5-[(methyloxy)methyl]furan -Br, -CH₂OCH₃ C₆H₇BrO₂ 193.03 Hypothesized improved solubility; synthetic intermediate
2-Bromo-5-(2-bromo-2-nitrovinyl)furan (Furvina/G1) -Br, -CH=C(Br)NO₂ C₆H₃Br₂NO₃ 312.81 Broad antimicrobial activity; used in leishmaniasis treatment
5-Bromo-3-methyl-2(5H)-furanone -Br, -CH₃ (at 3-position) C₅H₅BrO₂ 177.00 Intermediate in asymmetric synthesis; planar furanone ring
2-Bromo-5-[(trifluoromethoxy)methyl]furan -Br, -CH₂OCF₃ C₆H₄BrF₃O₂ 245.00 Enhanced electron-withdrawing effects; agrochemical applications
UC245 (2-Bromo-5-(2-methyl-2-nitrovinyl)furan) -Br, -CH=C(CH₃)NO₂ C₇H₇BrNO₃ 241.05 Moderate antileishmanial activity; lower polarity than Furvina

Key Observations:

Electron Density and Reactivity: Bromine at the 2-position increases electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. The methoxymethyl group in this compound likely donates electron density via the oxygen lone pairs, moderating reactivity compared to electron-withdrawing groups (e.g., -NO₂ in Furvina) .

Biological Activity : Furvina’s dual bromine and nitrovinyl substituents enhance its antileishmanial and antibacterial potency, attributed to increased polarity and electrophilic character . In contrast, the methoxymethyl group may reduce toxicity but also decrease antimicrobial efficacy compared to nitrovinyl analogs.

Synthetic Utility: 5-Bromo-3-methyl-2(5H)-furanone is a chiral building block for asymmetric synthesis, whereas this compound’s ether linkage could make it a versatile precursor for further functionalization .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Solubility Stability
This compound Not reported Moderate (polar solvents) Stable under inert conditions
Furvina (G1) Decomposes >150°C Low (DMSO, DMF) Light-sensitive; hydrolytically labile
5-Bromo-3-methyl-2(5H)-furanone 120–125 (at 15 mmHg) High in chloroform Stable at RT
  • Solubility : The methoxymethyl group in this compound likely improves solubility in polar aprotic solvents (e.g., THF, acetone) compared to Furvina, which requires DMF or DMSO .
  • Stability : Furans with nitro groups (e.g., Furvina) are prone to decomposition under light or moisture, whereas the methoxymethyl analog is expected to be more stable .

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